
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anilino group and an acetate ester linked to an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction. This involves reacting the anthraquinone with aniline in the presence of a catalyst such as copper (II) acetate.
Acetylation: The final step involves the acetylation of the anilino group using acetic anhydride in the presence of a base like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizers and reactors to produce the anthraquinone core.
Catalytic Substitution: Employing continuous flow reactors for the nucleophilic substitution reaction.
Acetylation: Utilizing industrial acetylation units to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.
Substitution: The anilino and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation Products: Further oxidized anthraquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives depending on the reagents used.
科学的研究の応用
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential antifungal and antibacterial properties.
作用機序
The mechanism of action of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with DNA and proteins, potentially disrupting their normal function.
Pathways Involved: It may inhibit enzymes involved in DNA replication and repair, leading to cell death in rapidly dividing cells such as cancer cells.
類似化合物との比較
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Known for its antimicrobial properties.
4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde: Investigated for its photochromic properties.
L-Nε-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine: Used in peptide studies as a chromophore.
Uniqueness
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is unique due to its combination of an anilino group and an acetate ester, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
81386-51-8 |
|---|---|
分子式 |
C22H15NO4 |
分子量 |
357.4 g/mol |
IUPAC名 |
(4-anilino-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H15NO4/c1-13(24)27-18-12-11-17(23-14-7-3-2-4-8-14)19-20(18)22(26)16-10-6-5-9-15(16)21(19)25/h2-12,23H,1H3 |
InChIキー |
NGYYYEJQLCWBQS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


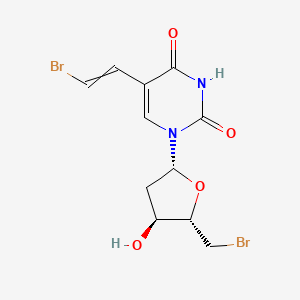
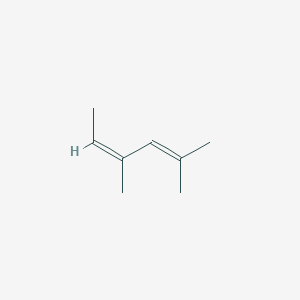
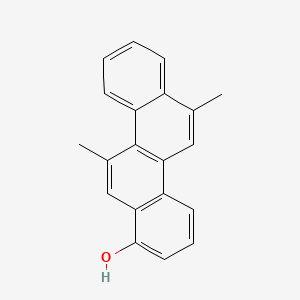

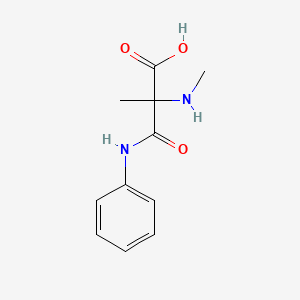
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
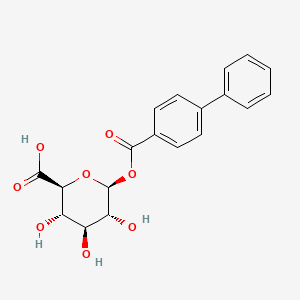
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
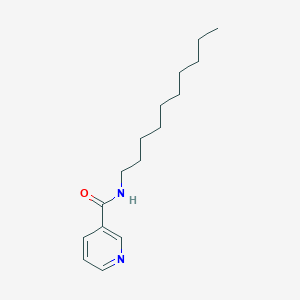
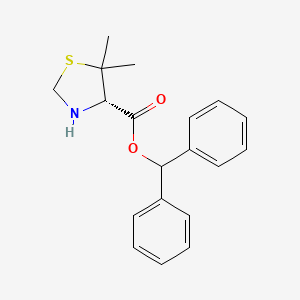
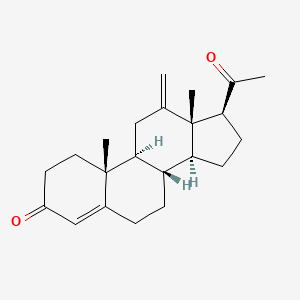
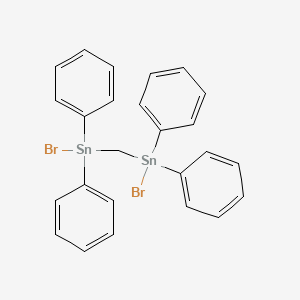
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)

